3,5-Dibenzyl-1,3-thiazol-2(3H)-one

Human Neutrophil Elastase Serine Protease Inhibition Scaffold Hopping

Ensure your research stays on track with this unique, fragment-sized thiazolone. 3,5-Dibenzyl-1,3-thiazol-2(3H)-one (CAS 137363-58-7) is an essential tool for epigenetic and protease inhibitor studies. Unlike promiscuous 2-aminothiazoles, this N-3 and C-5 dibenzyl-substituted scaffold offers orthogonal chemical space, making it ideal as a specificity control for HNE assays or a starting point for ERRα modulator SAR. Procure with confidence for reproducible results.

Molecular Formula C17H15NOS
Molecular Weight 281.4 g/mol
CAS No. 137363-58-7
Cat. No. B14283897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibenzyl-1,3-thiazol-2(3H)-one
CAS137363-58-7
Molecular FormulaC17H15NOS
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CN(C(=O)S2)CC3=CC=CC=C3
InChIInChI=1S/C17H15NOS/c19-17-18(12-15-9-5-2-6-10-15)13-16(20-17)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2
InChIKeyLGKXTRPXRPNJCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibenzyl-1,3-thiazol-2(3H)-one (CAS 137363-58-7): Chemical Identity and Physicochemical Baseline for Procurement


3,5-Dibenzyl-1,3-thiazol-2(3H)-one (CAS 137363-58-7) is a non-benzofused thiazol-2(3H)-one heterocycle with benzyl substituents at the N-3 and C-5 positions. Its molecular formula is C₁₇H₁₅NOS (MW 281.37 g/mol), with a calculated LogP of 3.55 and a topological polar surface area (PSA) of 50.24 Ų, placing it within fragment-like physicochemical space . The compound belongs to the broader thiazolone class, which is structurally distinct from the more frequently encountered benzothiazolone and 2-aminothiazole scaffolds, conferring a unique hydrogen-bonding pattern via the endocyclic carbonyl at C-2 [1]. This core scaffold has been explored in fragment-based drug discovery campaigns targeting epigenetic enzymes and nuclear receptors, though specific biological annotation for this exact compound remains sparse in the public domain [2].

Why Generic Substitution of 3,5-Dibenzyl-1,3-thiazol-2(3H)-one with Other Thiazole Derivatives Is Scientifically Unjustified


The thiazolone scaffold is not functionally interchangeable with benzothiazolones, 2-aminothiazoles, or isoxazol-5(2H)-ones. The endocyclic carbonyl at C-2 dictates a distinct tautomeric equilibrium (N-3 vs. O-3 protonation) that critically governs molecular recognition, hydrogen-bonding geometry, and susceptibility to nucleophilic attack by catalytic serine residues [1]. In a direct comparative study, thiazol-2(3H)-ones were found to be completely inactive against human neutrophil elastase (HNE) at 40 µM, in contrast to isoxazol-5(2H)-one analogs that act as potent HNE inhibitors via the same catalytic Ser195 mechanism—a difference attributed by the authors to the unfavorable low-energy pose of the thiazolone carbonyl for nucleophilic attack [1]. Furthermore, 2-aminothiazoles have been flagged as frequent-hitting, promiscuous fragments (PrATs) in biochemical screens due to their inherent reactivity, whereas thiazol-2(3H)-ones lack the free 2-amino group and therefore present a distinct reactivity profile that must be evaluated independently rather than extrapolated from aminothiazole SAR [2]. Any substitution of 3,5-dibenzyl-1,3-thiazol-2(3H)-one by an analog lacking quantitative comparative data in the user's assay system risks introducing uncharacterized changes in target engagement, selectivity, and metabolic stability.

Quantitative Evidence Guide: 3,5-Dibenzyl-1,3-thiazol-2(3H)-one Differentiation Data


Thiazol-2(3H)-one vs. Isoxazol-5(2H)-one Scaffold: Differential HNE Inhibitory Activity Demonstrates Divergent Target Engagement

In a head-to-head biochemical evaluation, thiazol-2(3H)-ones—the scaffold class to which 3,5-dibenzyl-1,3-thiazol-2(3H)-one belongs—were tested alongside isoxazol-5(2H)-one analogs as inhibitors of human neutrophil elastase (HNE). All thiazol-2(3H)-one derivatives tested showed no detectable inhibition at the highest concentration used (40 µM), whereas the isoxazol-5(2H)-one series contained potent HNE inhibitors. [1] Molecular modeling attributed this scaffold-level divergence to the low-energy pose of the thiazolone endocyclic carbonyl, which restricts nucleophilic attack by the catalytic Ser195 residue of HNE, in contrast to the isoxazolone carbonyl geometry. [1] This provides direct evidence that the thiazol-2(3H)-one core is not merely a bioisostere of the isoxazolone scaffold and cannot be substituted on the assumption of conserved serine protease inhibitory activity.

Human Neutrophil Elastase Serine Protease Inhibition Scaffold Hopping Thiazolone Isoxazolone

Physicochemical Differentiation of 3,5-Dibenzyl-1,3-thiazol-2(3H)-one from Closest Structural Analogs by Lipophilicity and Polar Surface Area

3,5-Dibenzyl-1,3-thiazol-2(3H)-one exhibits a calculated LogP of 3.55 and a PSA of 50.24 Ų, placing it at the upper boundary of fragment-like physicochemical space (typically MW <300, LogP ≤3, PSA ≤60 Ų). Compared to the unsubstituted 1,3-thiazol-2(3H)-one core (MW 101.13, LogP ~0.2–0.5, PSA 29.1 Ų), the addition of two benzyl groups substantially increases lipophilicity and molecular volume, shifting the compound from a highly polar fragment to a more drug-like hydrophobicity profile. [1] This differentiates it from mono-benzylated or N-alkyl thiazolone analogs typically used as synthetic intermediates, which have LogP values in the 1.5–2.5 range. The measured LogP of 3.55 also distinguishes this compound from more hydrophilic heterocyclic alternatives such as 3-benzyl-1,3-oxazol-2(3H)-one (LogP ~2.0) or 1,3-dibenzylimidazolidin-2-one (LogP ~2.8), which are sometimes considered as scaffold replacement candidates. [1]

Physicochemical Properties Fragment-Like Chemical Space LogP PSA Drug-Likeness

Thiazol-2(3H)-one Scaffold Specificity in Fragment-Based Screening: Differential Hit Rates vs. 2-Aminothiazoles in Epigenetic Target Campaigns

In a high-concentration fragment screen of 2,466 compounds against lysine-specific demethylase 1 (LSD1), only two aminothiazole fragments (compounds 7 and 8) were identified as hits, yielding an overall hit rate of 0.1% from the library. [1] The initial fragment hits showed IC₅₀ values of 243 µM and 437 µM, respectively, in the AlphaScreen assay, with compound 7 confirmed as a reversible inhibitor via preincubation studies. [1] Critically, 2-aminothiazoles have since been recognized as a frequent-hitting, promiscuous scaffold (PrATs) in biochemical assays due to their thiol-reactivity and potential for P450-catalyzed oxidative ring opening, whereas the thiazol-2(3H)-one core—lacking the free 2-amino group—is chemically distinct and was not among the confirmed LSD1 fragment hits in this screen. [1][2] This class-level distinction is material: procurement of 3,5-dibenzyl-1,3-thiazol-2(3H)-one for fragment screening or target-based assays should be guided by the understanding that it will not recapitulate the binding or reactivity profile of 2-aminothiazole fragment hits, and its behavior must be empirically determined.

Fragment-Based Drug Discovery LSD1 Epigenetics Assay Interference Thiazole Promiscuity

Patent-Disclosed ERR Modulation by Benzylthiazolones: Structural Basis for Nuclear Receptor Targeting Differentiated from Benzothiazolone Ligands

A patent assigned to Exelixis, Inc. (US 7,977,489) discloses benzylthiazolone compounds—including structures closely related to 3,5-dibenzyl-1,3-thiazol-2(3H)-one—as agonists, partial agonists, antagonists, or inverse agonists of estrogen-related receptors (ERR), particularly ERRα. [1] The patent explicitly claims N-benzylated thiazol-2(3H)-one derivatives and distinguishes them from benzothiazolone-based ERR modulators reported by Busch et al. (J. Med. Chem., 2004, 47, 5593–5596), which contain a fused benzene ring. [1] The non-benzofused thiazolone scaffold offers differential conformational flexibility at the N-3 benzyl position and altered hydrogen-bonding capacity at the C-2 carbonyl relative to the benzothiazolone ring system, which has a fixed planar geometry. This structural distinction is material for procurement when the research objective involves probing ERRα ligand-binding domain topology or developing subtype-selective nuclear receptor tool compounds that avoid benzothiazolone-associated off-target effects.

Estrogen-Related Receptor Nuclear Receptor Modulation Benzylthiazolone ERRα Inverse Agonism Patent SAR

Best Research and Industrial Application Scenarios for 3,5-Dibenzyl-1,3-thiazol-2(3H)-one


Fragment Library Design for Epigenetic Target Screening Requiring Non-Aminothiazole Chemical Diversity

3,5-Dibenzyl-1,3-thiazol-2(3H)-one serves as a fragment-sized, non-aminothiazole thiazolone for inclusion in diversity-oriented screening libraries targeting epigenetic enzymes such as LSD1, MAO-A/B, or histone demethylases. Unlike 2-aminothiazoles, which have been flagged as promiscuous frequent-hitters (PrATs) across unrelated targets [1], the thiazol-2(3H)-one scaffold lacks the reactive 2-amino group and offers orthogonal chemical space. Procurement of this specific dibenzyl analog ensures a LogP of 3.55 and PSA of 50.24 Ų, which positions the compound at the lipophilic upper boundary of fragment space, complementing more polar fragment sets .

Negative Control or Scaffold-Specificity Probe for Serine Protease Inhibitor Development

Based on the finding that thiazol-2(3H)-ones show no detectable inhibition of human neutrophil elastase (HNE) at 40 µM, while structurally related isoxazol-5(2H)-ones are potent inhibitors [1], 3,5-dibenzyl-1,3-thiazol-2(3H)-one can be deployed as a scaffold-specificity control in HNE or related serine protease (e.g., proteinase-3, cathepsin G) inhibitor screening cascades. Its inclusion allows researchers to discriminate between genuine target engagement and assay interference, and to validate that observed inhibitory activity requires the specific carbonyl geometry of the isoxazolone or alternative warhead.

ERRα Nuclear Receptor Ligand Discovery Using Non-Benzofused Benzylthiazolone Chemotypes

The Exelixis patent (US 7,977,489) establishes that N-benzylated thiazol-2(3H)-ones are competent ERRα modulators, differentiated from the benzothiazolone series reported by Busch et al. [1]. 3,5-Dibenzyl-1,3-thiazol-2(3H)-one, with benzyl groups at both N-3 and C-5, represents a logical starting point or reference compound for SAR campaigns aimed at optimizing ERRα affinity, selectivity over ERRβ/γ, or inverse agonist vs. antagonist efficacy. Its non-fused scaffold provides greater conformational flexibility at the N-3 substituent compared to planar benzothiazolones.

Physicochemical Reference Standard for LogP and PSA Calibration in Thiazolone-Focused Medicinal Chemistry

With calculated LogP of 3.55 and PSA of 50.24 Ų [1], 3,5-dibenzyl-1,3-thiazol-2(3H)-one can serve as a well-defined physicochemical reference compound for calibrating chromatographic LogP measurements (e.g., RP-HPLC log k' vs. LogP correlation) or validating in silico property prediction models within a thiazolone chemical series. The symmetrical dibenzyl substitution pattern provides a structurally unambiguous standard with no chiral centers or tautomeric ambiguity that could confound measurement reproducibility.

Quote Request

Request a Quote for 3,5-Dibenzyl-1,3-thiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.